Cas no 881997-86-0 (Eptifibatide Acetate)
Eptifibatide Acetate structure
Product Name:Eptifibatide Acetate
CAS-nummer:881997-86-0
MF:C37H53N11O11S2
MW:892.013825178146
CID:2950592
PubChem ID:12001375
Update Time:2025-06-14
Eptifibatide Acetate Chemische en fysische eigenschappen
Naam en identificatie
-
- 依菲巴特醋酸盐
- Cyclo(S,S)-Mpr(Har)GDWPC-NH2 acetate
- N6-(Aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide cyclic (16)-disulfide acetate
- Eptifibatide (acetate)
- Eptifibatide xAcetate
- 031E349
- L-Cysteinamide, N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-, cyclic (1→6)-disulfide, acetate (9CI)
- Eptifibatide acetate
- Eptifibatide acetate - Bio-X
- L-Cysteinamide, N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-a-aspartyl-L-tryptophyl-L-prolyl-, cyclic (1?6)-disulfide, acetate (9CI); Eptifibatide acetate
- [(3R,11S,17S,20S,25aS)-3-Carbamoyl-11-{4-[(diaminomethylene)amino]butyl}-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17 -yl]acetic acid acetate (1:1)
- SCHEMBL1890434
- MFCD08690339
- 1248559-53-6
- CHEMBL4068311
- EX-A6565
- [(3R,11S,17S,20S,25aS)-11-(4-carbamimidamidobutyl)-3-carbamoyl-20-(indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-hexadecahydro-2H-pyrrolo[2,1-g]1,2-dithia-5,8,11,14,17,20-hexaazacyclotricosan-17-yl]acetic acid; acetic acid
- HY-B0686A
- A-aspartyl-L-tryptophyl-L-prolyl-, cyclic (1 inverted exclamation marku6)-disulfide acetate
- 2-((3R,11S,17S,20S,25aS)-20-((1H-Indol-3-yl)methyl)-3-carbamoyl-11-(4-guanidinobutyl)-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid acetic acid (1:x)
- CS-0027580
- G69267
- acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
- 188627-80-7
- L-Cysteinamide,N6-(aminoiminomethyl)-N2-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-
- 881997-86-0
- Eptifibatide Acetate
-
- Inchi: 1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1
- InChI-sleutel: KWKBRYJYRIUYEI-QMYFOHRPSA-N
- LACHT: S1C[C@@H](C(N)=O)NC([C@@H]2CCCN2C([C@H](CC2=CNC3C=CC=CC2=3)NC([C@H](CC(=O)O)NC(CNC([C@H](CCCC/N=C(\N)/N)NC(CCS1)=O)=O)=O)=O)=O)=O.OC(C)=O
Berekende eigenschappen
- Exacte massa: 891.33674390g/mol
- Monoisotopische massa: 891.33674390g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 11
- Aantal waterstofbondacceptatoren: 14
- Zware atoomtelling: 61
- Aantal draaibare bindingen: 10
- Complexiteit: 1550
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 414
Experimentele eigenschappen
- Oplosbaarheid: H2O: soluble2mg/mL, clear (warmed)
Eptifibatide Acetate Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Opslagvoorwaarde:−20°C
Eptifibatide Acetate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | E592003-0.5mg |
Eptifibatide Acetate |
881997-86-0 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E592003-1mg |
Eptifibatide Acetate |
881997-86-0 | 1mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E592003-5mg |
Eptifibatide Acetate |
881997-86-0 | 5mg |
$ 95.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E920574-10mg |
Eptifibatide acetate |
881997-86-0 | ≥98% (HPLC) | 10mg |
¥1,093.50 | 2022-01-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205675-5 mg |
Eptifibatide acetate, |
881997-86-0 | ≥98% | 5mg |
¥338.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205675A-10 mg |
Eptifibatide acetate, |
881997-86-0 | ≥98% | 10mg |
¥767.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205675B-50 mg |
Eptifibatide acetate, |
881997-86-0 | ≥98% | 50mg |
¥1,858.00 | 2023-07-10 | |
| TargetMol Chemicals | T5146-5 mg |
Eptifibatide acetate (148031-34-9 free base) |
881997-86-0 | 98% | 5mg |
¥ 320 | 2023-07-11 | |
| TargetMol Chemicals | T5146-10 mg |
Eptifibatide acetate (148031-34-9 free base) |
881997-86-0 | 98% | 10mg |
¥ 540 | 2023-07-11 | |
| TargetMol Chemicals | T5146-25 mg |
Eptifibatide acetate (148031-34-9 free base) |
881997-86-0 | 98% | 25mg |
¥ 868 | 2023-07-11 |
Eptifibatide Acetate Gerelateerde literatuur
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
881997-86-0 (Eptifibatide Acetate) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie